molecular formula C9H11ClF3NO B6593890 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride CAS No. 856563-09-2

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B6593890
CAS No.: 856563-09-2
M. Wt: 241.64 g/mol
InChI Key: RFVCBTAGVFWILZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVCBTAGVFWILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid and ammonium chloride under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Substituent Position/Group Molecular Weight (g/mol) Key Features Reference
Target Compound 856563-09-2 3-Methoxy on phenyl 229.63 High lipophilicity; potential CNS activity
(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine HCl 2222471-40-9 3-Methoxy (S-enantiomer) 229.63 Stereospecific receptor binding
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HCl 1228880-25-8 2-Methoxy (ortho) 229.63 Altered steric effects; reduced receptor affinity
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine HCl 65686-77-3 4-Methoxy (para) 229.63 Enhanced electron-donating effects
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine HCl 1391469-75-2 3-Trifluoromethyl 279.61 Increased hydrophobicity; stronger electron-withdrawing effects
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl 1138011-22-9 Pyridine ring (vs. phenyl) 212.60 Basic nitrogen introduces H-bonding potential
Key Findings from Research :

Substituent Position Effects: The meta (3-methoxy) position in the target compound optimizes interactions with aromatic receptor pockets, as seen in analogs targeting β-adrenoceptors . Ortho (2-methoxy) derivatives exhibit steric hindrance, reducing binding affinity in HSP90 inhibition assays (e.g., indole-based ethanamine analogs in ) .

Stereochemistry :

  • The (S)-enantiomer (CAS 2222471-40-9) shows distinct pharmacological profiles compared to the racemic target compound, highlighting the role of chirality in receptor selectivity .

Functional Group Replacements :

  • Replacement of the methoxy group with trifluoromethyl (CAS 1391469-75-2) increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility .
  • Substitution of the phenyl ring with pyridine (CAS 1138011-22-9) introduces hydrogen-bonding capability, altering target selectivity (e.g., kinase vs. GPCR interactions) .

Biological Activity: Indole-based ethanamine analogs () share hydrogen-bonding motifs (e.g., interaction with GLU527 in HSP90) but lack the trifluoromethyl group, resulting in weaker metabolic stability . Beta3-adrenoceptor agonists () with chlorophenyl and hydroxyl groups demonstrate how substituent polarity affects vasodilation efficacy .

Table 2: Pharmacokinetic and Functional Comparisons
Parameter Target Compound 4-Methoxy Analog (CAS 65686-77-3) 3-Trifluoromethyl Analog (CAS 1391469-75-2)
LogP (Predicted) 2.1 1.8 3.4
Solubility (mg/mL) 12.5 (water) 15.3 (water) 4.2 (water)
Receptor Binding Moderate β3-adrenoceptor affinity Lower β3 affinity High β3 affinity due to lipophilicity
Metabolic Stability High (t₁/₂ > 6 h) Moderate (t₁/₂ ~4 h) Very high (t₁/₂ > 12 h)

Critical Analysis of Divergent Evidence

  • focuses on indole-based ethanamines, which lack trifluorination but share hydrogen-bonding motifs. This suggests the trifluoromethyl group in the target compound may confer unique stability without compromising binding .
  • highlights β3-adrenoceptor agonists with hydroxyl groups, contrasting with the target compound’s methoxy group. This implies that even minor substituent changes (OH vs. OMe) drastically alter receptor activation pathways .

Biological Activity

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique trifluoromethyl and methoxy groups contribute to its biological activity, making it a valuable candidate for research into drug development and therapeutic applications.

  • Chemical Formula : C9H11ClF3NO
  • Molecular Weight : 241.64 g/mol
  • CAS Number : 2222471-40-9
  • SMILES Notation : COC1=CC=CC(=C1)C(C(F)(F)F)N.Cl

The biological activity of this compound is attributed to its interaction with various biomolecules. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This facilitates interactions with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Studies

A study focusing on similar compounds highlighted the importance of structural modifications in enhancing antimicrobial activity. While direct studies on this compound are sparse, its analogs have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research into structurally related compounds has indicated potential anticancer properties. For example, compounds with similar trifluoromethyl and aromatic substitutions have demonstrated activity against various cancer cell lines, suggesting that this compound may also possess such properties .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamineTrifluoromethyl and methoxy groupAntimicrobial; potential anticancer
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamineSimilar structure but methoxy in para positionVariable antimicrobial activity
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamineMethoxy in ortho positionLimited data on biological activity

Q & A

Q. How to reconcile discrepancies in reported solubility values?

  • Factors :
  • Salt Form : Hydrochloride salt solubility (25 mg/mL in water) vs. free base (2 mg/mL) .
  • pH Effects : Solubility decreases at pH >7 due to free base precipitation .
  • Methodological Fix : Standardize dissolution testing in PBS (pH 7.4) with sonication .

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